1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
Description
1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is an organic compound with the molecular formula C19H23FN2O3S It is a piperazine derivative that features both an ethoxyphenylsulfonyl group and a fluorobenzyl group
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-2-25-18-7-9-19(10-8-18)26(23,24)22-13-11-21(12-14-22)15-16-3-5-17(20)6-4-16/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSMOFXEFXZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves a multi-step process:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethyl sulfate to form N,N’-diethylpiperazine.
Introduction of the ethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine core using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the fluorobenzyl group: The final step is the alkylation of the sulfonylated piperazine with 4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Products include 4-ethoxybenzenesulfonic acid derivatives.
Reduction: Products include 4-ethoxyphenylsulfide derivatives.
Substitution: Products include various substituted benzyl derivatives.
Scientific Research Applications
1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenylsulfonyl group may enhance binding affinity to certain targets, while the fluorobenzyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
- 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine
- 1-[(4-ethoxyphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine
Uniqueness
1-[(4-ethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is unique due to the specific combination of the ethoxyphenylsulfonyl and fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
